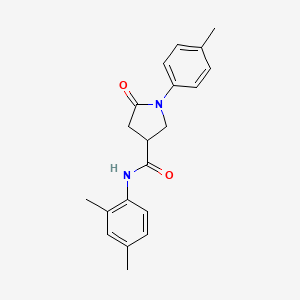![molecular formula C18H19BrN2O2S B11559926 2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11559926.png)
2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzyl mercaptan with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(benzylsulfanyl)benzoic acid
- 2-(benzylsulfanyl)benzonitrile
- 2-(benzylsulfanyl)benzothiazole
Uniqueness
2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H19BrN2O2S |
|---|---|
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19BrN2O2S/c1-13(24-12-14-6-4-3-5-7-14)18(22)21-20-11-15-10-16(19)8-9-17(15)23-2/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+ |
InChI-Schlüssel |
UBJJPBKMARLSRX-RGVLZGJSSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)SCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B11559846.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11559851.png)

![N-[(1Z)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11559862.png)
![methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11559865.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559872.png)
![N,N'-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11559875.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559879.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11559892.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559909.png)
![N'-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11559911.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11559914.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11559916.png)
